molecular formula C28H40N2O5 B1601492 (R)-Gallopamil CAS No. 38176-10-2

(R)-Gallopamil

カタログ番号: B1601492
CAS番号: 38176-10-2
分子量: 484.6 g/mol
InChIキー: XQLWNAFCTODIRK-MUUNZHRXSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-Gallopamil is a useful research compound. Its molecular formula is C28H40N2O5 and its molecular weight is 484.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacokinetics and Pharmacodynamics

Key Pharmacokinetic Parameters:

  • Absorption and Clearance: The apparent oral clearance rates for (R)-gallopamil are comparable to those of (S)-gallopamil. Studies indicate an oral clearance of approximately 15.1 L/min for this compound versus 11.0 L/min for (S)-gallopamil when administered separately. However, when co-administered with higher doses, both enantiomers exhibited reduced clearance rates due to partial saturation of first-pass metabolism .
  • Half-Life: The half-lives of both enantiomers are similar, with this compound having an average half-life of about 6.2 hours.
  • Serum Protein Binding: The binding affinity varies between the two enantiomers; (S)-gallopamil shows a higher free fraction compared to this compound. This stereoselectivity influences the drug's efficacy and safety profile .

Pharmacodynamic Effects:

  • Electrophysiological Effects: While (S)-gallopamil significantly prolongs the PR interval on ECG readings, indicating its influence on cardiac conduction, this compound does not significantly alter the PR interval at therapeutic doses .
  • Efficacy in Hypertension: Clinical studies demonstrate that this compound effectively lowers blood pressure in hypertensive patients through relaxation of vascular smooth muscle and reduction in myocardial oxygen demand .

Case Studies

  • Clinical Trial on Healthy Volunteers:
    A study involving six healthy male volunteers assessed the pharmacokinetics and pharmacodynamics of gallopamil after multiple doses. Results indicated that while both enantiomers were well tolerated, only (S)-gallopamil significantly affected cardiac parameters, emphasizing the differential effects based on stereochemistry .
  • Long-term Efficacy Study:
    In a longer-term study assessing the antihypertensive effects of calcium channel blockers, this compound was found effective in maintaining blood pressure control over extended periods without significant adverse effects.

Data Summary Table

ParameterThis compound(S)-Gallopamil
Oral Clearance15.1 L/min11.0 L/min
Half-Life6.2 hours7.2 hours
Serum Protein BindingLower than (S)Higher than (R)
Effect on PR IntervalNo significant changeSignificant prolongation
Antihypertensive EfficacyEffectiveMore pronounced

化学反応の分析

Oxidative O-Demethylation Pathways

(R)-Gallopamil undergoes regioselective O-demethylation at aromatic methoxy groups, producing four monophenolic metabolites (Fig. 1). In human liver microsomes:

  • Primary Sites :

    • p-O-Demethylation on the trimethoxyphenyl ring adjacent to the chiral center (metabolite 4 ).

    • p-O-Demethylation on the dimethoxyphenethyl side chain (metabolite 5 ).

  • Minor Sites : m-O-demethylation (metabolites 2 and 3 ) .

Key Findings:

ParameterRat MicrosomesHuman Microsomes
S/R Ratio (Metabolite 4) 1.870.7–0.9 (R preference)
S/R Ratio (Metabolite 5) 1.300.7–0.9 (R preference)
% Total Metabolism 10%Minor pathway

In rats, O-demethylation favors the S-enantiomer (S/R > 1.3), while humans show mild R-enantiomer preference for certain metabolites .

N-Dealkylation Pathways

N-dealkylation is the dominant metabolic pathway (>90% in rats), yielding secondary amines and aldehydes. Key metabolites include:

  • Norgallopamil (major)

  • N-Methyl-N-[hexyl]amine (minor)

  • 3,4-Dimethoxyphenethylamine (trace) .

Stereoselectivity in Rats:

MetaboliteS/R Ratio
Norgallopamil 1.36
N-Methyl-N-[hexyl]amine 1.71

In humans, N-dealkylation exhibits minimal stereoselectivity (S/R = 0.7–0.9) .

Human vs. Rat Liver Microsomes:

PathwayHuman PreferenceRat Preference
O-Demethylation p-position on side chainp-position on main ring
N-Dealkylation R-enantiomerS-enantiomer

Humans predominantly metabolize this compound via N-dealkylation , while rats favor O-demethylation .

Steady-State Parameters (50 mg Pseudoracemic Dose):

ParameterThis compound(S)-Gallopamil
Oral Clearance 4.8 L/min5.5 L/min
Serum Protein Binding 3.5% (fu = 0.035)5.1% (fu = 0.051)
Renal Elimination 0.49% of dose0.71% of dose
Half-Life 6.2 h7.2 h

No significant stereoselectivity in oral clearance or half-life was observed at steady-state .

Biotransformation to Conjugates

This compound’s phenolic metabolites are excreted as glucuronide conjugates in rat bile. Conjugation shows inverse stereoselectivity compared to oxidative metabolism:

MetaboliteS/R Ratio (Biliary Excretion)
Metabolite 2 0.62
Metabolite 5 2.19

This suggests competing pathways for oxidative vs. conjugative metabolism .

Enzyme Interactions

This compound’s metabolism involves CYP3A4 and CYP2C8 , with potential interactions:

  • Inducers : Rifampicin decreases plasma levels.

  • Inhibitors : Ketoconazole increases bioavailability .

Pharmacodynamic Implications

Despite comparable pharmacokinetics to S-gallopamil, this compound shows negligible calcium channel-blocking activity. Even at 100 mg doses, it fails to prolong the PR interval, unlike its S-counterpart (35.7% prolongation at 50 mg pseudoracemic dose) .

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of (R)-Gallopamil, and how do they influence experimental design in cardiovascular studies?

this compound primarily targets L-type calcium channels and cardiac ryanodine (Ry) receptors. Its inhibitory effects on calcium influx and Ry receptor binding necessitate experimental designs that measure concentration-dependent responses (e.g., IC50 values) and kinetic parameters (association/dissociation rates). For example, radioligand binding assays using [³H]-ryanodine at varying calcium concentrations (pCa = 4.7–6) are critical to quantify high- vs. low-affinity interactions .

Q. What in vitro assays are recommended to assess the antiarrhythmic efficacy of this compound?

Key assays include:

  • Electrophysiological studies : Measure action potential duration and calcium current inhibition in isolated cardiomyocytes.
  • Radioligand displacement assays : Use [³H]-ryanodine to quantify binding affinity (IC50) and cooperativity (Hill numbers <1 indicate complex binding kinetics) .
  • Isolated organ models : Langendorff-perfused hearts to evaluate ventricular fibrillation suppression .

Q. What animal models are suitable for evaluating this compound’s vasodilatory effects?

Rodent models of hypertension or ischemia-reperfusion injury are commonly used. Functional outcomes include blood pressure monitoring (e.g., systolic/diastolic pressure reduction) and Doppler flowmetry to assess coronary vasodilation. Dose-response curves (e.g., 25–50 mg/kg oral administration) should align with pharmacokinetic parameters like half-life (~6–7 hours) .

Q. How should researchers optimize the stability of this compound in experimental solutions?

Prepare stock solutions in DMSO (100 mg/mL, 206.34 mM) and store aliquots at -80°C for long-term stability. Avoid repeated freeze-thaw cycles. For in vivo studies, verify solubility in physiological buffers (e.g., saline) and monitor degradation via HPLC .

Advanced Research Questions

Q. How do the enantiomer-specific pharmacokinetics of this compound impact its pharmacodynamic outcomes?

Stable isotope techniques (e.g., pseudoracemic administration) reveal that (R)- and (S)-enantiomers exhibit similar oral clearance (4.8 vs. 5.5 L/min) and half-lives (6.2 vs. 7.2 hours). However, enantioselective protein binding (R: 3.5% vs. S: 5.1% unbound fraction) may influence tissue distribution. ECG-based assays (PR interval prolongation) are critical to assess stereoselective effects on cardiac conduction .

Q. What methodological challenges arise when analyzing biphasic dissociation kinetics of this compound-Ry receptor interactions?

Biphasic dissociation (e.g., fast and slow components) requires high temporal resolution sampling and multi-exponential curve fitting. For example, in the presence of 100 µM this compound, dissociation rate constants (K₁) decrease from 0.155 min⁻¹ to 0.057 min⁻¹, suggesting modulation of receptor cooperativity. Use nonlinear regression models (e.g., Hill-Langmuir equations) to resolve overlapping phases .

Q. How does this compound modulate bronchial smooth muscle remodeling in severe asthma, and what biomarkers validate efficacy?

In proof-of-concept clinical trials, this compound reduces bronchial smooth muscle mass by inhibiting calcium-dependent proliferation. High-resolution CT and histomorphometric analysis of bronchial biopsies are used to quantify muscle mass reduction. Biomarkers include serum TGF-β1 levels and airway resistance (FEV₁/FVC ratio) .

Q. What experimental strategies enhance nerve regeneration using this compound-loaded conduits?

In rodent sciatic nerve transection models, silicone conduits filled with 100 ng/mL this compound improve functional recovery (assessed via BBB locomotor scale) and axonal regrowth. Immunohistochemistry for S-100 protein and electron microscopy are used to quantify Schwann cell activity and myelination .

Q. How does this compound influence the cooperativity of Ry receptor binding, and what implications does this have for receptor state transitions?

Hill coefficients <1 in displacement assays (e.g., 0.27–0.67) suggest negative cooperativity. This compound reduces cooperativity, stabilizing Ry receptors in a low-affinity state. Kinetic studies (e.g., delayed dissociation at 1 µM [³H]-Ry) support a two-step binding model, where ligand binding alters receptor conformation .

Q. What statistical approaches resolve contradictions in this compound’s dual roles as a Ry receptor antagonist and dissociation rate modulator?

Contradictions arise when this compound displaces Ry (IC50 = 1.41–15.9 µM) yet slows dissociation. Use global fitting of binding isotherms and kinetic data to model allosteric modulation. Pairwise comparisons (ANOVA with Tukey’s post hoc test) can validate dose-dependent effects across replicates .

特性

CAS番号

38176-10-2

分子式

C28H40N2O5

分子量

484.6 g/mol

IUPAC名

(2R)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile

InChI

InChI=1S/C28H40N2O5/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5/h10-11,16-18,20H,9,12-15H2,1-8H3/t28-/m1/s1

InChIキー

XQLWNAFCTODIRK-MUUNZHRXSA-N

SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC

異性体SMILES

CC(C)[C@@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC

正規SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。